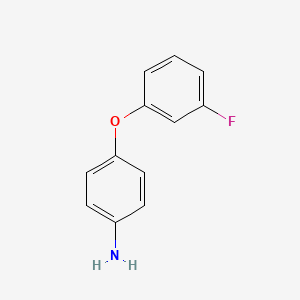

4-(3-Fluorophenoxy)aniline

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Properties

IUPAC Name |

4-(3-fluorophenoxy)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10FNO/c13-9-2-1-3-12(8-9)15-11-6-4-10(14)5-7-11/h1-8H,14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHACTALIXWVZFF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)F)OC2=CC=C(C=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70572926 | |

| Record name | 4-(3-Fluorophenoxy)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70572926 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

307308-62-9 | |

| Record name | 4-(3-Fluorophenoxy)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70572926 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(3-fluorophenoxy)aniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 4-(3-Fluorophenoxy)aniline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive exploration of the primary synthetic pathways for 4-(3-Fluorophenoxy)aniline, a valuable building block in pharmaceutical and materials science research. The document outlines the core synthetic strategies, including Ullmann Condensation, Buchwald-Hartwig Amination, and Nucleophilic Aromatic Substitution (SNAr), providing detailed experimental protocols and comparative data to aid in methodological selection and optimization.

Introduction

This compound is a diaryl ether amine derivative. The unique arrangement of a fluorine-substituted phenoxy group and an aniline moiety makes it a desirable intermediate in the synthesis of a variety of complex organic molecules. The presence of the fluorine atom can significantly influence the pharmacokinetic and physicochemical properties of the final compounds, such as metabolic stability and binding affinity to biological targets. This guide details the principal synthetic routes to this compound, offering a comparative analysis of their advantages and limitations.

Overview of Synthetic Pathways

The synthesis of this compound can be approached through several established cross-coupling and substitution reactions. The choice of pathway often depends on the availability of starting materials, desired scale, and tolerance of functional groups. The three primary strategies are:

-

Ullmann Condensation: A classical copper-catalyzed reaction to form the C-O ether bond between a phenol and an aryl halide.

-

Buchwald-Hartwig Amination: A palladium-catalyzed C-N bond formation between an amine and an aryl halide.

-

Nucleophilic Aromatic Substitution (SNAr): The displacement of a leaving group on an aromatic ring by a nucleophile, typically requiring activation by electron-withdrawing groups.

A logical workflow for selecting a synthetic pathway is presented below.

Caption: Logical workflow for selecting a synthesis pathway.

Detailed Synthetic Pathways and Experimental Protocols

This section provides a detailed examination of each synthetic pathway, including generalized experimental protocols based on analogous reactions reported in the literature.

Ullmann Condensation

The Ullmann condensation is a traditional and robust method for the formation of diaryl ethers.[1] In the context of synthesizing this compound, this would typically involve the copper-catalyzed coupling of 3-fluorophenol with a 4-haloaniline (e.g., 4-iodoaniline or 4-bromoaniline) or the coupling of 4-aminophenol with a 1-fluoro-3-halobenzene. Modern protocols often utilize ligands to facilitate the reaction under milder conditions.[2]

Reaction Scheme:

Experimental Protocol (General Procedure):

A detailed protocol for a similar Ullmann condensation is provided for the synthesis of 4-Methyl-2-(4-methylphenoxy)aniline. The following is an adapted general procedure for the synthesis of this compound.

-

Reaction Setup: In a flame-dried Schlenk tube, combine copper(I) iodide (5-10 mol%), a suitable ligand (e.g., 1,10-phenanthroline, 10-20 mol%), and a base such as potassium carbonate or cesium carbonate (2 equivalents).

-

Addition of Reactants: Add 3-fluorophenol (1.2 equivalents) and 4-iodoaniline (1.0 equivalent) to the Schlenk tube.

-

Solvent and Reaction Conditions: Add a high-boiling polar solvent such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction mixture is then heated to 120-160 °C and stirred for 12-24 hours under an inert atmosphere (e.g., nitrogen or argon).

-

Work-up and Purification: After cooling to room temperature, the reaction mixture is diluted with water and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford this compound.

Data Presentation:

| Parameter | Ullmann Condensation |

| Catalyst | Copper(I) salts (e.g., CuI, Cu₂O) |

| Ligand (optional) | Diamines (e.g., 1,10-phenanthroline), Amino acids |

| Base | K₂CO₃, Cs₂CO₃ |

| Solvent | DMF, DMSO, Nitrobenzene |

| Temperature | 120-210 °C |

| Typical Yield | Moderate to good (highly substrate dependent) |

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful and versatile palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.[3] This method could be employed to synthesize this compound by coupling aniline with a 4-(3-fluorophenoxy)aryl halide or triflate. This approach is often favored for its milder reaction conditions and broader substrate scope compared to the Ullmann condensation.[4][5]

Reaction Scheme:

Experimental Protocol (General Procedure):

The following is a general protocol adapted from the Buchwald-Hartwig amination of similar aryl halides.[4][6]

-

Catalyst Pre-formation (optional): In a glovebox or under an inert atmosphere, a Schlenk tube is charged with a palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%) and a phosphine ligand (e.g., XPhos, 2-4 mol%).

-

Reaction Setup: To the Schlenk tube containing the catalyst system, add a strong base such as sodium tert-butoxide (1.2-1.5 equivalents).

-

Addition of Reactants: Add 4-(3-fluorophenoxy)bromobenzene (1.0 equivalent) and aniline (1.1-1.2 equivalents).

-

Solvent and Reaction Conditions: Add an anhydrous solvent such as toluene or 1,4-dioxane. The reaction mixture is heated to 80-110 °C and stirred for 2-24 hours.

-

Work-up and Purification: Upon completion, the reaction is cooled to room temperature and quenched with water. The aqueous layer is extracted with an organic solvent. The combined organic layers are washed with brine, dried, filtered, and concentrated. The crude product is purified by flash column chromatography.

Data Presentation:

| Parameter | Buchwald-Hartwig Amination |

| Catalyst | Palladium(0) or Palladium(II) complexes |

| Ligand | Bulky, electron-rich phosphines (e.g., XPhos, SPhos) |

| Base | NaOtBu, LiHMDS, K₃PO₄ |

| Solvent | Toluene, Dioxane, THF |

| Temperature | 80-110 °C |

| Typical Yield | Good to excellent |

Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution is a viable pathway, particularly if one of the aromatic rings is activated by a strong electron-withdrawing group, such as a nitro group, in a position ortho or para to the leaving group.[7] A potential route to this compound via SNAr would involve the reaction of 4-fluoronitrobenzene with 3-fluorophenol, followed by the reduction of the nitro group.

Reaction Scheme:

Step 1: SNAr Reaction

Step 2: Nitro Group Reduction

Experimental Protocol (General Procedure):

Step 1: Synthesis of 1-Fluoro-3-(4-nitrophenoxy)benzene

-

Reaction Setup: To a solution of 3-fluorophenol (1.1 equivalents) in a polar aprotic solvent like DMF or DMSO, add a base such as potassium carbonate or sodium hydride (1.2 equivalents) at room temperature.

-

Addition of Electrophile: Add 4-fluoronitrobenzene (1.0 equivalent) to the reaction mixture.

-

Reaction Conditions: Heat the mixture to 80-120 °C and stir for 4-12 hours.

-

Work-up: Cool the reaction mixture, pour it into water, and extract the product with an organic solvent. Wash the organic layer with water and brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure. The crude product may be used in the next step without further purification or can be purified by column chromatography.

Step 2: Reduction of the Nitro Group

-

Reaction Setup: Dissolve the crude 1-fluoro-3-(4-nitrophenoxy)benzene in a suitable solvent such as ethanol, methanol, or ethyl acetate.

-

Reduction: Add a reducing agent. Common methods include catalytic hydrogenation (e.g., H₂, Pd/C) or metal-acid reduction (e.g., SnCl₂/HCl, Fe/NH₄Cl).

-

Work-up: After the reaction is complete (monitored by TLC), filter the reaction mixture (if a solid catalyst or metal is used). If an acidic workup was used, neutralize the solution with a base. Extract the product with an organic solvent, wash the organic layer, dry, and concentrate to obtain this compound. Purification can be achieved by column chromatography or recrystallization.

Data Presentation:

| Parameter | Nucleophilic Aromatic Substitution |

| Activation | Requires electron-withdrawing group (e.g., -NO₂) |

| Base | K₂CO₃, NaH, NaOH |

| Solvent | DMSO, DMF, THF |

| Temperature | 80-140 °C |

| Reducing Agent | H₂/Pd/C, SnCl₂, Fe/NH₄Cl |

| Typical Yield | Good to excellent over two steps |

Visualization of Reaction Pathways

The following diagrams illustrate the key transformations in the discussed synthetic pathways.

Caption: Ullmann Condensation Pathway.

Caption: Buchwald-Hartwig Amination Pathway.

Caption: Nucleophilic Aromatic Substitution (SNAr) Pathway.

Conclusion

The synthesis of this compound can be effectively achieved through several well-established synthetic methodologies. The Ullmann condensation offers a classic and direct approach for C-O bond formation, though it often requires high temperatures. The Buchwald-Hartwig amination provides a milder, palladium-catalyzed alternative for C-N bond formation with high efficiency. For substrates with appropriate electronic activation, a two-step Nucleophilic Aromatic Substitution followed by reduction presents a high-yielding and cost-effective route. The selection of the optimal pathway will be dictated by factors such as substrate availability, scalability, and economic considerations. This guide provides the necessary foundational information for researchers to make an informed decision and proceed with the synthesis of this important chemical intermediate.

References

- 1. Ullmann condensation - Wikipedia [en.wikipedia.org]

- 2. benchchem.com [benchchem.com]

- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 4. benchchem.com [benchchem.com]

- 5. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]

- 6. TCI Practical Example: Buchwald-Hartwig Amination of Aryl Chlorides using a Palladium Catalyst and XPhos Ligand | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 7. archive.nptel.ac.in [archive.nptel.ac.in]

Physicochemical Properties of 4-(3-Fluorophenoxy)aniline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

4-(3-Fluorophenoxy)aniline is a diaryl ether derivative containing a fluorine substituent, a common modification in medicinal chemistry to enhance metabolic stability and binding affinity. The phenoxy-aniline scaffold is present in a variety of biologically active compounds. A thorough characterization of its physicochemical properties, such as lipophilicity, acidity, and solubility, is a prerequisite for any drug discovery or material science endeavor. This document serves as a centralized resource for this critical information.

Molecular Structure and Identifiers

The structural representation and key identifiers for this compound are presented below.

-

IUPAC Name: this compound[1]

-

CAS Number: 307308-62-9[1]

-

Molecular Formula: C₁₂H₁₀FNO[1]

-

SMILES: C1=CC(=CC(=C1)F)OC2=CC=C(C=C2)N[1]

-

InChIKey: OHACTALIXWVZFF-UHFFFAOYSA-N[1]

Physicochemical Data

The following table summarizes the available quantitative physicochemical data for this compound. It is important to note that while some properties have been computationally predicted, experimental values for several key parameters are not widely reported in the scientific literature.

| Property | Value | Data Type | Source |

| Molecular Weight | 203.21 g/mol | Computed | PubChem[1] |

| Monoisotopic Mass | 203.074642105 Da | Computed | PubChem[1] |

| XlogP | 3.0 | Predicted | PubChemLite[2] |

| Melting Point | Not available | Experimental | - |

| Boiling Point | Not available | Experimental | - |

| pKa (basic) | Not available | Experimental | - |

| Aqueous Solubility | Not available | Experimental | - |

Experimental Protocols for Physicochemical Characterization

To empirically determine the physicochemical properties of this compound, standard laboratory procedures can be employed. Below are detailed methodologies for key experiments.

Determination of Melting Point

The melting point of a solid crystalline substance is a key indicator of its purity.

-

Methodology: Capillary Melting Point Determination

-

A small, dry sample of this compound is finely powdered and packed into a capillary tube to a height of 2-3 mm.

-

The capillary tube is placed in a melting point apparatus.

-

The sample is heated at a steady rate (e.g., 1-2 °C per minute) near the expected melting point.

-

The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid are recorded as the melting point range. A narrow melting range is indicative of a pure compound.

-

Determination of Lipophilicity (logP)

The octanol-water partition coefficient (logP) is a critical measure of a compound's lipophilicity, which influences its absorption, distribution, metabolism, and excretion (ADME) properties.

-

Methodology: HPLC-based logP Determination

-

A reversed-phase high-performance liquid chromatography (RP-HPLC) system is equilibrated with a mobile phase consisting of a buffered aqueous solution and an organic modifier (e.g., acetonitrile or methanol).

-

A set of standard compounds with known logP values are injected to create a calibration curve by plotting the logarithm of their retention factors (k) against their known logP values.

-

A solution of this compound is injected under the same chromatographic conditions.

-

The retention time of the compound is used to calculate its retention factor, and its logP is subsequently determined from the calibration curve.

-

Determination of Acid Dissociation Constant (pKa)

The pKa value indicates the strength of an acid or base and is crucial for understanding a compound's ionization state at different pH values. For an aniline derivative, the pKa of its conjugate acid is typically determined.

-

Methodology: Potentiometric Titration

-

A precise amount of this compound is dissolved in a suitable solvent mixture (e.g., water/methanol).

-

The solution is placed in a thermostatted vessel equipped with a calibrated pH electrode and a magnetic stirrer.

-

A standardized solution of a strong acid (e.g., HCl) is incrementally added to the solution using a burette.

-

The pH of the solution is recorded after each addition of the titrant.

-

The equivalence point of the titration is determined from the resulting titration curve (pH vs. volume of titrant). The pKa is the pH at which half of the compound is protonated.

-

Determination of Aqueous Solubility

Aqueous solubility is a fundamental property that affects a drug's bioavailability and formulation.

-

Methodology: Shake-Flask Method

-

An excess amount of solid this compound is added to a known volume of an aqueous buffer (e.g., phosphate-buffered saline, PBS) at a specific pH and temperature.

-

The resulting suspension is agitated (e.g., using a shaker) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

The suspension is then filtered or centrifuged to separate the undissolved solid.

-

The concentration of this compound in the clear aqueous phase is quantified using a suitable analytical technique, such as UV-Vis spectroscopy or HPLC. This concentration represents the equilibrium solubility.

-

Visualization of Characterization Workflow

The following diagram illustrates a typical workflow for the physicochemical characterization of a novel chemical entity like this compound.

References

Spectroscopic Profile of 4-(3-Fluorophenoxy)aniline: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for the compound 4-(3-Fluorophenoxy)aniline, catering to researchers, scientists, and professionals in the field of drug development. This document summarizes available Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside detailed experimental protocols to aid in the characterization of this molecule.

Summary of Spectroscopic Data

The following tables provide a structured summary of the available quantitative spectroscopic data for this compound.

Table 1: ¹H NMR Data

| Chemical Shift (δ) ppm | Multiplicity | Assignment |

| 7.02–6.80 | m | 2H |

| 6.80–6.68 | m | 2H |

| 3.67 | br s | 2H, -NH₂ |

Note: Data sourced from a supplementary information file. The specific protons corresponding to the multiplets were not explicitly assigned in the source.

Table 2: ¹³C NMR Data

| Chemical Shift (δ) ppm |

| 152.9 |

| 150.6 |

| 134.6 |

| 124.5 |

| 124.3 |

| 118.7 |

| 118.6 |

| 117.0 |

| 115.4 |

Note: Data sourced from a supplementary information file.[1]

Table 3: Mass Spectrometry Data (Predicted)

| Adduct | m/z |

| [M+H]⁺ | 204.08193 |

| [M+Na]⁺ | 226.06387 |

| [M-H]⁻ | 202.06737 |

| [M+NH₄]⁺ | 221.10847 |

| [M+K]⁺ | 242.03781 |

| [M]⁺ | 203.07410 |

Note: Data is predicted and sourced from PubChemLite.

Table 4: Infrared (IR) Spectroscopy Data

-

N-H stretching: 3300-3500 cm⁻¹ (usually two bands for a primary amine)

-

C-H aromatic stretching: 3000-3100 cm⁻¹

-

C=C aromatic stretching: 1450-1600 cm⁻¹

-

C-N stretching: 1250-1350 cm⁻¹

-

C-O-C (ether) stretching: 1000-1300 cm⁻¹ (asymmetric and symmetric)

-

C-F stretching: 1000-1400 cm⁻¹

Experimental Protocols

Detailed experimental protocols for the acquisition of the cited data are not available for this specific molecule. However, the following are general methodologies typically employed for the spectroscopic analysis of aromatic amines.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A general protocol for acquiring NMR spectra of aniline derivatives is as follows:

-

Sample Preparation: Dissolve 5-20 mg of the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

-

Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition:

-

Set the spectral width to cover the expected range of proton signals (e.g., -2 to 12 ppm).

-

Employ a standard 90° pulse sequence.

-

Acquire a sufficient number of scans (e.g., 16-64) to achieve an adequate signal-to-noise ratio.

-

Use a relaxation delay of 1-5 seconds between scans.

-

-

¹³C NMR Acquisition:

-

Set the spectral width to cover the expected range of carbon signals (e.g., 0 to 160 ppm).

-

Employ a proton-decoupled pulse sequence.

-

Acquire a larger number of scans to compensate for the lower natural abundance of ¹³C.

-

Use a relaxation delay of 2-5 seconds.

-

-

Data Processing: Process the raw data using appropriate software, including Fourier transformation, phase correction, and baseline correction. Chemical shifts are typically referenced to tetramethylsilane (TMS) at 0.00 ppm.

Mass Spectrometry (MS)

A general protocol for the mass spectrometric analysis of aniline derivatives is as follows:

-

Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent such as methanol or acetonitrile.

-

Instrumentation: Employ a mass spectrometer equipped with an appropriate ionization source, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).

-

Ionization: For aniline derivatives, positive ion mode is commonly used to generate the protonated molecule [M+H]⁺.

-

Mass Analysis: Acquire the mass spectrum over a relevant mass-to-charge (m/z) range.

-

Data Analysis: Identify the molecular ion peak to confirm the molecular weight of the compound. Analyze the fragmentation pattern, if any, to gain further structural information.

Visualizations

To illustrate the relationships and workflows involved in the spectroscopic analysis of this compound, the following diagrams are provided.

Caption: Workflow for the spectroscopic analysis of this compound.

Caption: Structural components of this compound and their relation to spectroscopic analysis.

References

A Technical Guide to the Pharmacological Impact of 4-(3-Fluorophenoxy)aniline as a Key Intermediate in Kinase Inhibitor Synthesis

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This document elucidates the mechanism of action of lapatinib, a potent oncology drug, for which 4-(3-Fluorophenoxy)aniline is a critical synthetic precursor. Due to its role as a chemical intermediate, direct mechanism of action studies on this compound are not prevalent. Therefore, this guide focuses on the well-documented pharmacology of its prominent derivative, lapatinib, to provide relevant and in-depth insights for the scientific community.

Introduction: The Role of this compound in Drug Development

This compound is a chemical compound primarily utilized as a building block in the synthesis of pharmacologically active molecules.[1] Its structure is foundational for the development of various kinase inhibitors. One of the most significant applications of this intermediate is in the synthesis of lapatinib, a dual tyrosine kinase inhibitor used in the treatment of HER2-positive breast cancer.[2][3] This guide will explore the mechanism of action of lapatinib as a comprehensive case study to understand the therapeutic relevance of structures derived from this compound.

Lapatinib: Mechanism of Action

Lapatinib is a potent, orally active, and reversible dual inhibitor of the intracellular tyrosine kinase domains of both the Epidermal Growth Factor Receptor (EGFR or ErbB1) and the Human Epidermal Growth Factor Receptor 2 (HER2 or ErbB2).[2][4][5][6] Overexpression of EGFR and/or HER2 is a hallmark of several types of cancer, leading to uncontrolled cell growth and proliferation.[7][8]

The core mechanism of lapatinib involves the following steps:

-

Competitive ATP Inhibition: Lapatinib targets the intracellular ATP-binding pocket of EGFR and HER2.[2][8] By competitively binding to this site, it blocks the autophosphorylation and subsequent activation of the receptors.[8][9]

-

Inhibition of Downstream Signaling: By preventing receptor phosphorylation, lapatinib effectively shuts down the key downstream signaling cascades that drive oncogenesis. The two primary pathways affected are:

-

Induction of Apoptosis and Cell Cycle Arrest: The blockade of these survival and proliferation signals ultimately leads to the arrest of the cell cycle, typically at the G1 phase, and induces programmed cell death (apoptosis) in cancer cells.[2][8][13]

Notably, lapatinib's mechanism differs from that of monoclonal antibodies like trastuzumab, which bind to the extracellular domain of the HER2 receptor.[2][7] This intracellular action allows lapatinib to be effective in some cases of trastuzumab resistance, particularly those involving the expression of p95HER2, a truncated form of the HER2 receptor that lacks the extracellular binding site for trastuzumab.[10][14][15]

Quantitative Data: Inhibitory Potency of Lapatinib

The efficacy of lapatinib is quantified by its half-maximal inhibitory concentration (IC50), which measures the concentration of the drug required to inhibit 50% of the target kinase's activity. These values are determined through various in vitro assays.

| Target Kinase | Assay Type | IC50 Value (nM) |

| EGFR (ErbB1) | Cell-Free Kinase Assay | 10.2 - 10.8 |

| HER2 (ErbB2) | Cell-Free Kinase Assay | 9.2 - 9.8 |

| HER4 (ErbB4) | Cell-Free Kinase Assay | 367 |

| HN5 Cells (EGFR Overexpressing) | Cell-Based Proliferation Assay | 170 |

| BT474 Cells (HER2 Overexpressing) | Cell-Based Proliferation Assay | 60 - 80 |

Data compiled from multiple sources. Note that IC50 values can vary based on specific experimental conditions.[4][5][13][16]

Key Experimental Protocols

The characterization of lapatinib's mechanism of action relies on a suite of standardized in vitro and cell-based assays.

In Vitro Kinase Inhibition Assay

This assay quantifies the direct inhibitory effect of lapatinib on purified kinase enzymes.

-

Objective: To determine the IC50 value of lapatinib against the isolated intracellular kinase domains of EGFR and HER2.

-

Methodology:

-

Enzyme Preparation: The intracellular tyrosine kinase domains of EGFR and HER2 are expressed and purified, often using a baculovirus expression system.[5]

-

Reaction Setup: The purified kinase is incubated in a reaction buffer containing a specific peptide substrate and ATP (often radiolabeled [γ-³²P]ATP or a fluorescent analog).

-

Inhibitor Addition: Serial dilutions of lapatinib (typically dissolved in DMSO) are added to the reaction wells. A control with DMSO alone is included.

-

Kinase Reaction: The reaction is initiated and allowed to proceed for a set time at a controlled temperature. The kinase transfers a phosphate group from ATP to the peptide substrate.

-

Detection: The amount of phosphorylated substrate is measured. This can be done by capturing the peptides on a filter and quantifying radioactivity or by using fluorescence/luminescence-based detection methods.[17]

-

Data Analysis: The percentage of kinase activity inhibition is plotted against the logarithm of lapatinib concentration. A non-linear regression analysis is used to fit a dose-response curve and calculate the IC50 value.[6]

-

Cell Viability (MTT) Assay

This colorimetric assay measures the metabolic activity of cells to assess the impact of lapatinib on cell proliferation and viability.

-

Objective: To determine the IC50 of lapatinib in cancer cell lines that overexpress EGFR and/or HER2.

-

Methodology:

-

Cell Seeding: Cancer cells (e.g., BT474, SKBR3) are seeded into a 96-well plate at a predetermined density and allowed to attach overnight.[9][18]

-

Compound Treatment: The culture medium is replaced with fresh medium containing serial dilutions of lapatinib. A vehicle control (DMSO) is also included.[18]

-

Incubation: The cells are incubated with the compound for a specified period, typically 72 hours, to allow for an effect on cell proliferation.[9][18]

-

MTT Addition: A solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well. Metabolically active, viable cells contain mitochondrial dehydrogenases that convert the yellow MTT into purple formazan crystals.[8][18]

-

Solubilization: The medium is removed, and a solvent (e.g., DMSO) is added to dissolve the formazan crystals.[6]

-

Data Acquisition: The absorbance of the purple solution is measured using a microplate reader at approximately 570 nm.[6]

-

Data Analysis: Absorbance values are normalized to the vehicle control (representing 100% viability). The percentage of viability is plotted against the log of lapatinib concentration to determine the cellular IC50 value.[6]

-

Western Blotting for Protein Phosphorylation

This technique is used to detect the phosphorylation status of specific proteins in a signaling pathway, providing direct evidence of kinase inhibition.

-

Objective: To confirm that lapatinib inhibits the phosphorylation of EGFR, HER2, and downstream targets like Akt and ERK.

-

Methodology:

-

Cell Treatment and Lysis: Cells are treated with lapatinib for a defined period. Subsequently, the cells are washed and lysed in a buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.[6]

-

Protein Quantification: The total protein concentration in each cell lysate is determined using a protein assay (e.g., BCA assay) to ensure equal loading.

-

SDS-PAGE: Equal amounts of protein from each sample are separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Immunoblotting:

-

The membrane is blocked to prevent non-specific antibody binding.

-

The membrane is incubated with a primary antibody specific to the phosphorylated form of the target protein (e.g., anti-phospho-HER2, anti-phospho-Akt).

-

After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., HRP).

-

To confirm equal protein loading, the membrane is often stripped and re-probed with an antibody against the total (phosphorylated and non-phosphorylated) form of the protein or a housekeeping protein like β-actin.[6]

-

-

Detection: An enhanced chemiluminescence (ECL) substrate is added to the membrane, and the light signal produced by the HRP enzyme is captured by an imaging system. The intensity of the bands corresponds to the amount of phosphorylated protein.[6]

-

Visualizations: Pathways and Workflows

Caption: EGFR/HER2 signaling and the inhibitory action of Lapatinib.

Caption: Workflow for a cell viability (MTT) assay experiment.

Caption: Workflow for Western blotting to detect protein phosphorylation.

Conclusion

While this compound is a vital starting material, its significance in pharmacology is realized through the complex molecules it helps create. Lapatinib serves as a prime example of how this chemical intermediate is integral to the development of targeted cancer therapies. By dually inhibiting the EGFR and HER2 tyrosine kinases, lapatinib effectively blocks the critical PI3K/Akt and MAPK signaling pathways, leading to reduced tumor cell proliferation and survival. The detailed protocols and data presented herein underscore the rigorous scientific process used to validate its mechanism, providing a clear framework for researchers in the field of drug discovery and development.

References

- 1. This compound | C12H10FNO | CID 15453825 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Lapatinib for Advanced or Metastatic Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Design, Synthesis, Biological Evaluation, and Molecular Dynamics Studies of Novel Lapatinib Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Lapatinib | Cell Signaling Technology [cellsignal.com]

- 5. selleckchem.com [selleckchem.com]

- 6. benchchem.com [benchchem.com]

- 7. breastcancer.org [breastcancer.org]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. researchgate.net [researchgate.net]

- 11. The research on lapatinib in autophagy, cell cycle arrest and epithelial to mesenchymal transition via Wnt/ErK/PI3K-AKT signaling pathway in human cutaneous squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Mechanism, safety and efficacy of three tyrosine kinase inhibitors lapatinib, neratinib and pyrotinib in HER2-positive breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 13. apexbt.com [apexbt.com]

- 14. Efficacy and mechanism of action of the tyrosine kinase inhibitors gefitinib, lapatinib and neratinib in the treatment of HER2-positive breast cancer: preclinical and clinical evidence - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. medchemexpress.com [medchemexpress.com]

- 17. reactionbiology.com [reactionbiology.com]

- 18. benchchem.com [benchchem.com]

The Biological Activity of 4-(3-Fluorophenoxy)aniline and its Derivatives: A Technical Guide for Drug Discovery Professionals

Introduction

The 4-phenoxyaniline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. Its derivatives have shown significant potential across various therapeutic areas, particularly in oncology as kinase inhibitors. The introduction of a fluorine atom, specifically at the 3-position of the phenoxy ring to form 4-(3-Fluorophenoxy)aniline, offers a strategic modification to enhance metabolic stability, binding affinity, and overall drug-like properties. This technical guide provides an in-depth overview of the biological activities of this compound and its derivatives, focusing on their role as kinase inhibitors for cancer therapy. While specific biological data for the parent this compound is limited in publicly accessible literature, this guide extrapolates from structurally related and more complex derivatives to provide a comprehensive understanding of their potential.

Kinase Inhibitory Activity

Derivatives of 4-phenoxyaniline are most prominently recognized for their potent inhibition of various protein kinases, which are critical regulators of cellular signaling pathways often dysregulated in cancer. The aniline nitrogen and the ether oxygen can act as hydrogen bond acceptors, while the N-H group can be a hydrogen bond donor, facilitating interactions with the hinge region of the kinase ATP-binding pocket. The fluorinated phenoxy group can occupy adjacent hydrophobic pockets, with the fluorine atom potentially forming favorable orthogonal interactions.

Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) Inhibition

Many 4-anilinoquinazoline derivatives, which incorporate the 4-phenoxyaniline substructure, have been developed as potent inhibitors of EGFR and VEGFR-2, key drivers of tumor growth and angiogenesis. While specific data for direct derivatives of this compound is scarce, the structure-activity relationship (SAR) of related compounds suggests that the 3-fluoro substitution is often well-tolerated and can contribute to enhanced potency and selectivity.

Table 1: Representative Kinase Inhibitory Activity of Structurally Related 4-Anilinoquinazoline and 4-Anilinoquinoline Derivatives

| Compound Class | Target Kinase(s) | IC50 (nM) | Reference Compound(s) |

| 4-Anilinoquinazolines | EGFR, VEGFR-2 | Varies (low nM to µM) | Vandetanib |

| 4-Anilinoquinolines | Src Family Kinases | Varies (nM range) | Not specified |

| 4-Phenoxyquinolines | PDGFR | 50 - 310 | Ki6783, Ki6896, Ki6945 |

| 3-Cyano-4-(phenoxyanilino)quinolines | MEK (MAPKK) | Low nM | Not specified |

Note: The IC50 values are indicative and sourced from various publications on the respective compound classes. Direct comparison may not be appropriate due to differing assay conditions.

Anticancer Activity

The kinase inhibitory activity of this compound derivatives translates into potent anticancer effects in cellular and preclinical models. Inhibition of key signaling pathways, such as those mediated by EGFR and VEGFR, leads to the suppression of tumor cell proliferation, induction of apoptosis, and inhibition of angiogenesis.

Cellular Proliferation Assays

The antiproliferative activity of these compounds is typically evaluated against a panel of human cancer cell lines using assays such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures cell viability.

Table 2: Representative Antiproliferative Activity of Structurally Related Aniline Derivatives

| Compound Class | Cell Line(s) | IC50 (µM) |

| 4-Anilinoquinazoline Derivatives | A549, H446 | Varies |

| Imamine-1,3,5-triazine Derivatives | MDA-MB-231 | 6.25 - 8.18 |

| 4-Anilinoquinolinylchalcone Derivatives | MDA-MB-231, Huh-7 | 0.11 - 1.94 |

Note: The IC50 values are indicative and sourced from various publications on the respective compound classes. Direct comparison may not be appropriate due to differing assay conditions.

Experimental Protocols

Detailed and robust experimental protocols are crucial for the accurate evaluation of the biological activity of novel compounds. Below are representative methodologies for key assays.

In Vitro Kinase Inhibition Assay (Luminescence-based)

This assay determines the ability of a compound to inhibit the activity of a specific kinase by measuring the amount of ATP remaining after the kinase reaction.

Protocol:

-

Compound Preparation: Prepare a stock solution of the test compound in DMSO. Perform serial dilutions to obtain a range of concentrations.

-

Reaction Setup: In a 384-well plate, add the test compound, the target kinase, and the appropriate substrate in a kinase assay buffer.

-

Reaction Initiation: Start the reaction by adding ATP at a concentration near its Km value for the specific kinase.

-

Incubation: Incubate the plate at 30°C for a defined period (e.g., 60 minutes).

-

Signal Detection: Add a luminescence-based ATP detection reagent (e.g., Kinase-Glo®).

-

Data Analysis: Measure the luminescence signal, which is proportional to the amount of remaining ATP. Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Cell Viability Assay (MTT Assay)

This colorimetric assay assesses the effect of a compound on the metabolic activity of cells, which is an indicator of cell viability.

Protocol:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the test compound for a specified duration (e.g., 72 hours). Include a vehicle control (DMSO).

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by viable cells.

-

Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Signaling Pathways and Visualizations

The biological effects of this compound derivatives are mediated through their interaction with specific signaling pathways. Graphviz diagrams are provided to illustrate these complex relationships.

Caption: EGFR Signaling Pathway and Inhibition.

Caption: Workflow for In Vitro Kinase Inhibition Assay.

Conclusion

While direct and extensive biological data for this compound is not widely published, the analysis of its more complex, structurally related derivatives strongly suggests its potential as a valuable scaffold for the development of novel kinase inhibitors with anticancer activity. The 3-fluoro substitution on the phenoxy ring is a key feature that can enhance the pharmacological properties of these molecules. Further investigation into the synthesis and biological evaluation of direct derivatives of this compound is warranted to fully elucidate their therapeutic potential. The experimental protocols and pathway diagrams provided in this guide offer a robust framework for researchers and drug development professionals to advance the exploration of this promising class of compounds.

4-(3-Fluorophenoxy)aniline: A Scaffolding Staple in Kinase Inhibitor Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: 4-(3-Fluorophenoxy)aniline is a synthetic aromatic amine that has garnered significant attention in medicinal chemistry, primarily serving as a crucial building block in the development of targeted therapeutics. Its structural features, particularly the fluorinated phenoxy group, make it a valuable intermediate for the synthesis of kinase inhibitors, a class of drugs that has revolutionized cancer treatment and is being explored for a multitude of other diseases. This technical guide provides a comprehensive review of the available literature on this compound, focusing on its synthesis, role in drug discovery, and the biological activities of compounds derived from it.

Physicochemical Properties

While detailed experimental data for this compound is not extensively published, its basic physicochemical properties can be found in chemical databases.

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₀FNO | PubChem[1] |

| Molecular Weight | 203.21 g/mol | PubChem[1] |

| CAS Number | 307308-62-9 | PubChem |

| Appearance | Not specified | |

| Melting Point | Not specified | |

| Boiling Point | Not specified | |

| Solubility | Not specified |

Synthesis of this compound

Conceptual Synthetic Workflow:

A plausible synthetic route would involve the coupling of a protected aminophenol with a fluorinated aryl halide.

Conceptual Synthetic Pathway for this compound.

Experimental Protocols for Analogous Syntheses:

While a specific protocol for the target molecule is elusive, methods for synthesizing structurally similar compounds provide valuable insights.

1. Ullmann Condensation: This classical copper-catalyzed reaction is a common method for forming diaryl ethers.[2][3]

-

General Protocol: A mixture of an aminophenol (or a protected derivative), an aryl halide (in this case, 1-bromo-3-fluorobenzene), a copper catalyst (e.g., CuI, CuO, or copper powder), a base (e.g., K₂CO₃, Cs₂CO₃), and a high-boiling polar solvent (e.g., DMF, NMP) is heated at elevated temperatures. The reaction progress is monitored by techniques like TLC or LC-MS. Upon completion, the product is isolated through extraction and purified by chromatography.

2. Buchwald-Hartwig C-O Coupling: This palladium-catalyzed cross-coupling reaction is a more modern and often milder alternative to the Ullmann condensation.[4][5]

-

General Protocol: An aminophenol (or a protected derivative) and 1-bromo-3-fluorobenzene are reacted in the presence of a palladium catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃), a phosphine ligand (e.g., XPhos, SPhos), and a base (e.g., NaOtBu, Cs₂CO₃) in an inert solvent (e.g., toluene, dioxane). The reaction is typically run under an inert atmosphere (nitrogen or argon) at temperatures ranging from room temperature to reflux. Workup involves quenching the reaction, extraction, and purification.

Role in Drug Discovery: An Intermediate for Kinase Inhibitors

The primary significance of this compound in the scientific literature is its use as an intermediate in the synthesis of more complex molecules, particularly those designed as kinase inhibitors. The aniline moiety often serves as a key pharmacophore that interacts with the hinge region of the ATP-binding site of kinases.[4] The 3-fluorophenoxy group can occupy adjacent hydrophobic pockets and the fluorine atom can form specific interactions, contributing to the overall binding affinity and selectivity of the final inhibitor.

While no specific biological activity data for this compound itself has been reported, its incorporation into potent kinase inhibitors highlights its importance as a scaffold. For instance, derivatives of the structurally related 3-chloro-4-(3-fluorobenzyloxy)aniline have been synthesized and evaluated as dual EGFR/ErbB-2 kinase inhibitors.

Signaling Pathways of Downstream Molecules

Although this compound is a building block and not a direct modulator of signaling pathways, the complex molecules derived from it are often designed to inhibit key signaling cascades implicated in cancer. A prominent example is the Epidermal Growth Factor Receptor (EGFR) signaling pathway, which is crucial for cell proliferation, survival, and differentiation.[6]

Simplified EGFR Signaling Pathway Targeted by Downstream Inhibitors.

Conclusion

References

- 1. This compound | C12H10FNO | CID 15453825 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Ullmann condensation - Wikipedia [en.wikipedia.org]

- 3. Ullmann Reaction | Thermo Fisher Scientific - TW [thermofisher.com]

- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. researchgate.net [researchgate.net]

Commercial Sourcing and Purity Assessment of 4-(3-Fluorophenoxy)aniline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the commercial availability and purity analysis of the chemical intermediate, 4-(3-Fluorophenoxy)aniline (CAS No. 307308-62-9). This compound is a valuable building block in medicinal chemistry and drug discovery, making a thorough understanding of its sourcing and quality control paramount for reproducible and reliable research outcomes.

Commercial Suppliers and Typical Purity

This compound is available from a range of chemical suppliers specializing in research and development compounds. The typical purity offered by most vendors is ≥97%. It is crucial for researchers to procure a certificate of analysis (CoA) for each batch to ascertain the precise purity and the levels of any impurities.

Below is a summary of representative commercial suppliers for this compound. Please note that availability and product specifications are subject to change, and it is recommended to consult the suppliers' websites for the most current information.

| Supplier | CAS Number | Stated Purity | Notes |

| Angene | 307308-62-9 | Not specified | Offers commercial manufacturing capabilities. |

| Combi-Blocks | 307308-62-9 | 97% | |

| BLD Pharm | 307308-62-9 | Not specified | |

| ChemScene | 307308-62-9 | ≥97% | |

| A2B Chem | 307308-62-9 | Not specified | |

| Key Organics | 307308-62-9 | Not specified | |

| MuseChem | 307308-62-9 | >97% | |

| Glentham Life Sciences | 307308-62-9 | ≥98% | |

| Apollo Scientific | 307308-62-9 | Not specified |

Purity Analysis: Experimental Protocols

The purity of this compound is most commonly determined using High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). These techniques allow for the separation and quantification of the main compound from any process-related impurities or degradation products.

High-Performance Liquid Chromatography (HPLC) Protocol

HPLC is a robust and widely used method for assessing the purity of non-volatile and thermally labile compounds like substituted anilines. A reversed-phase HPLC (RP-HPLC) method is typically employed.

Instrumentation:

-

HPLC system with a UV detector

-

C18 analytical column (e.g., 4.6 mm x 250 mm, 5 µm particle size)

Reagents:

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

Methanol (HPLC grade)

-

This compound reference standard (of known purity)

Procedure:

-

Mobile Phase Preparation: Prepare a suitable mobile phase, for instance, a gradient mixture of acetonitrile and water. The specific gradient program should be optimized to achieve good separation of the main peak from any impurities.

-

Standard Solution Preparation: Accurately weigh a known amount of the this compound reference standard and dissolve it in a suitable solvent (e.g., methanol or acetonitrile) to prepare a stock solution of a known concentration (e.g., 1 mg/mL). Prepare a series of working standard solutions by diluting the stock solution.

-

Sample Solution Preparation: Prepare the sample solution by accurately weighing the this compound to be tested and dissolving it in the same solvent as the standard to a similar concentration.

-

Chromatographic Conditions:

-

Flow Rate: 1.0 mL/min

-

Injection Volume: 10 µL

-

Column Temperature: 30 °C

-

Detection Wavelength: 254 nm (or a wavelength of maximum absorbance for the compound)

-

-

Analysis: Inject the standard and sample solutions into the HPLC system and record the chromatograms.

-

Purity Calculation: The purity is typically calculated using the area normalization method, where the area of the main peak is expressed as a percentage of the total area of all peaks in the chromatogram.

Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds. It provides both separation and structural information, which is invaluable for identifying unknown impurities.

Instrumentation:

-

Gas chromatograph coupled to a mass spectrometer (GC-MS)

-

Capillary column suitable for amine analysis (e.g., a 5% phenyl-methylpolysiloxane column)

Reagents:

-

Dichloromethane or other suitable solvent (GC grade)

-

Helium (carrier gas)

-

This compound reference standard

Procedure:

-

Standard Solution Preparation: Prepare a stock solution of the this compound reference standard in a suitable volatile solvent (e.g., dichloromethane) at a known concentration (e.g., 1 mg/mL).

-

Sample Solution Preparation: Prepare the sample solution by dissolving the this compound to be tested in the same solvent to a similar concentration.

-

GC-MS Conditions:

-

Injector Temperature: 250 °C

-

Carrier Gas Flow: Helium at a constant flow rate (e.g., 1 mL/min)

-

Oven Temperature Program: A temperature gradient is typically used to ensure the separation of compounds with different boiling points. An example program could be: start at 100 °C, hold for 2 minutes, ramp to 280 °C at 15 °C/min, and hold for 10 minutes.

-

Mass Spectrometer: Operated in electron ionization (EI) mode with a scan range of m/z 50-500.

-

-

Analysis: Inject the standard and sample solutions into the GC-MS system.

-

Data Analysis: The purity is determined by comparing the peak area of the main compound in the total ion chromatogram (TIC) to the total peak area. The mass spectrum of the main peak should be compared to the spectrum of the reference standard to confirm its identity. Impurities can be tentatively identified by interpreting their mass spectra and comparing them to spectral libraries.

Workflow for Procurement and Quality Control

The following diagram illustrates a typical workflow for a research organization to procure and verify the purity of a chemical intermediate like this compound.

Caption: Procurement and quality control workflow for chemical intermediates.

Conclusion

For researchers and drug development professionals, ensuring the quality of starting materials like this compound is a critical step that underpins the reliability and reproducibility of their work. By carefully selecting suppliers, scrutinizing the Certificate of Analysis, and performing in-house purity verification using robust analytical techniques such as HPLC and GC-MS, scientists can proceed with confidence in their experimental endeavors. This guide provides the foundational knowledge and protocols to establish a rigorous quality control process for this important chemical intermediate.

Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling and Storage of 4-(3-Fluorophenoxy)aniline

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive safety, handling, and storage protocols for 4-(3-Fluorophenoxy)aniline, a key building block in contemporary drug discovery and development. Adherence to these guidelines is critical for ensuring a safe laboratory environment and maintaining the integrity of this valuable research compound.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental to its safe handling. Key data is summarized below.

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₀FNO | [1] |

| Molecular Weight | 203.21 g/mol | [1] |

| CAS Number | 307308-62-9 | [1] |

| Appearance | Solid (form may vary) | General Chemical Knowledge |

| Purity | Typically ≥97% | [2][3] |

Hazard Identification and GHS Classification

This compound is classified as a hazardous substance. The following table outlines its GHS classifications, which should be clearly understood by all personnel handling this compound.[1]

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed |

| Acute Toxicity, Dermal | 4 | H312: Harmful in contact with skin |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation |

| Acute Toxicity, Inhalation | 4 | H332: Harmful if inhaled |

| Specific Target Organ Toxicity, Single Exposure (Respiratory tract irritation) | 3 | H335: May cause respiratory irritation |

GHS Pictograms:

Toxicology and Potential Health Effects

The primary health concerns are:

-

Irritation: Causes skin and serious eye irritation.[1]

-

Acute Toxicity: Harmful if swallowed, inhaled, or in contact with skin.[1]

-

Respiratory Effects: May cause respiratory irritation.[1]

Due to its classification as an aniline derivative, there is a potential for this compound to cause methemoglobinemia, a condition that reduces the blood's ability to carry oxygen.[5] Symptoms of overexposure may include headache, dizziness, nausea, and cyanosis (a bluish discoloration of the skin).[6]

Potential Toxicological Pathway

While the specific signaling pathways for this compound have not been elucidated, a general toxicological mechanism for aromatic amines involves metabolic activation to reactive intermediates that can lead to cellular damage.

Caption: Generalized toxicological pathway for aromatic amines.

Safe Handling and Personal Protective Equipment (PPE)

Strict adherence to safe handling practices is mandatory when working with this compound.

Engineering Controls

-

Ventilation: Always handle this compound in a well-ventilated area. A certified chemical fume hood is required for all procedures that may generate dust or aerosols.[5][6]

-

Eyewash Stations and Safety Showers: Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[7]

Personal Protective Equipment (PPE)

The following PPE must be worn at all times when handling this compound:

| Protection Type | Specification | Purpose |

| Hand Protection | Chemical-resistant gloves (e.g., Nitrile, Neoprene) tested to EN 374 standard. | To prevent skin contact and absorption.[5] |

| Eye/Face Protection | Safety glasses with side-shields or chemical safety goggles. A face shield should be worn if there is a risk of splashing. | To prevent eye contact.[8] |

| Skin and Body Protection | A lab coat or chemical-resistant apron. | To prevent contamination of personal clothing. |

| Respiratory Protection | For nuisance exposures to dust, a P95 (US) or P1 (EU EN 143) particle respirator is recommended. For higher-level protection, use an OV/AG/P99 (US) or ABEK-P2 (EU EN 143) respirator cartridge.[4] | To prevent inhalation of dust or aerosols. |

Experimental Protocols: Spill and Emergency Procedures

Spill Cleanup Protocol

In the event of a spill, follow these procedures immediately:

-

Evacuate: Evacuate all non-essential personnel from the immediate area.[9]

-

Ventilate: Ensure the area is well-ventilated, preferably within a chemical fume hood.

-

Don PPE: Wear the full complement of required PPE, including respiratory protection.[5]

-

Contain: For solid spills, carefully sweep up the material to avoid generating dust. For liquid spills, contain the spill using an inert absorbent material such as vermiculite, dry sand, or earth.[9] Do not use combustible materials like paper towels.

-

Collect: Carefully collect the spilled material and absorbent into a suitable, labeled, and sealed container for hazardous waste disposal.[4][9]

-

Decontaminate: Clean the spill area with a suitable decontamination solution, followed by soap and water.

-

Dispose: Dispose of all contaminated materials as hazardous waste in accordance with local, state, and federal regulations.[6]

Caption: Spill response workflow for this compound.

First Aid Measures

In case of exposure, follow these first aid procedures and seek immediate medical attention. Provide the Safety Data Sheet to the attending physician.[4]

-

Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration.[4]

-

Skin Contact: Immediately remove all contaminated clothing. Wash off with soap and plenty of water for at least 15 minutes.[4]

-

Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes, also under the eyelids. Remove contact lenses if present and easy to do.[10]

-

Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water.[4]

Storage and Disposal

Storage

-

Keep containers tightly closed in a dry, cool, and well-ventilated place.[7]

-

Store away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[6]

-

Store in a locked cabinet or other secure area.

Disposal

Dispose of this chemical and its container in accordance with all applicable local, state, and federal regulations. Do not allow the product to enter drains.[4] It may be necessary to dispose of this chemical as hazardous waste.

Conclusion

This compound is a valuable research chemical that requires careful and informed handling. By implementing the engineering controls, personal protective equipment, and procedures outlined in this guide, researchers can mitigate the risks associated with its use and ensure a safe and productive research environment. Always consult the most recent Safety Data Sheet before handling this compound.

References

- 1. This compound | C12H10FNO | CID 15453825 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemscene.com [chemscene.com]

- 3. calpaclab.com [calpaclab.com]

- 4. capotchem.com [capotchem.com]

- 5. benchchem.com [benchchem.com]

- 6. fishersci.com [fishersci.com]

- 7. fishersci.com [fishersci.com]

- 8. echemi.com [echemi.com]

- 9. nj.gov [nj.gov]

- 10. angenechemical.com [angenechemical.com]

A Comprehensive Technical Guide on the Theoretical and Computational-Based Studies of 4-(3-Fluorophenoxy)aniline

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the theoretical and computational approaches to studying 4-(3-fluorophenoxy)aniline, a molecule of interest in medicinal chemistry and materials science. While specific comprehensive experimental and computational studies on this exact molecule are limited in publicly available literature, this document compiles and extrapolates data from closely related phenoxyaniline derivatives and established computational methodologies. This guide covers the predicted molecular structure, spectroscopic properties, and electronic characteristics of this compound, employing data derived from Density Functional Theory (DFT) calculations. Furthermore, a detailed experimental protocol for its synthesis via the Ullmann condensation is provided. The potential biological significance of this class of compounds is also discussed, with a focus on applications in drug development.

Introduction

Aniline and its derivatives are fundamental scaffolds in the development of pharmaceuticals and functional materials. The introduction of a phenoxy group and a fluorine atom, as in this compound, can significantly modulate the molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding interactions with biological targets.[1] Fluorine-containing organic molecules are of particular interest in drug discovery due to their ability to enhance biological activity and improve pharmacokinetic profiles.[2] This guide focuses on the theoretical and computational characterization of this compound, providing a predictive framework for its properties and a basis for further experimental investigation.

Theoretical and Computational Studies

Computational chemistry provides powerful tools to predict and understand the properties of molecules at an atomic level. Density Functional Theory (DFT) is a widely used method for these investigations, offering a good balance between accuracy and computational cost.

Molecular Geometry Optimization

The first step in a computational study is to determine the most stable three-dimensional structure of the molecule. This is achieved through geometry optimization, where the energy of the molecule is minimized with respect to the positions of its atoms. For this compound, DFT calculations, typically using the B3LYP functional with a 6-31G(d,p) basis set, are employed to predict its optimized geometry.[3]

Table 1: Predicted Geometrical Parameters of this compound (Based on DFT/B3LYP/6-31G(d,p) Calculations of Analogous Compounds)

| Parameter | Bond/Angle | Predicted Value |

| Bond Lengths (Å) | C-N | 1.40 |

| C-O (ether) | 1.37 | |

| C-F | 1.36 | |

| C=C (aromatic) | 1.39 - 1.41 | |

| C-H (aromatic) | 1.08 | |

| N-H | 1.01 | |

| **Bond Angles (°) ** | C-N-H | 113 |

| H-N-H | 111 | |

| C-O-C | 118 | |

| C-C-F | 119 | |

| C-C-C (aromatic) | 119 - 121 |

Note: These values are representative and are based on computational studies of similar aniline and diaryl ether structures.[3][4][5][6][7] Actual experimental values may vary.

Electronic Properties

Mulliken population analysis is a method to estimate the partial atomic charges on the atoms within a molecule.[8][9][10] This information is crucial for understanding the molecule's reactivity, intermolecular interactions, and electrostatic potential. The analysis partitions the total electron density among the constituent atoms.

Table 2: Predicted Mulliken Atomic Charges of this compound (Based on DFT/B3LYP/6-31G(d,p) Calculations of Analogous Compounds)

| Atom | Predicted Charge (e) |

| N (Aniline) | -0.85 |

| O (Ether) | -0.60 |

| F | -0.25 |

| C (attached to N) | +0.20 |

| C (attached to O, aniline ring) | +0.35 |

| C (attached to O, fluorophenyl ring) | +0.40 |

| C (attached to F) | +0.15 |

| H (N-H) | +0.40 |

Note: These values are illustrative and derived from computational studies on related substituted anilines.[8][9][11] The charge distribution highlights the electronegative nature of the nitrogen, oxygen, and fluorine atoms.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key indicators of a molecule's chemical reactivity and electronic transitions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a measure of the molecule's chemical stability and is related to its electronic absorption properties.[10][12][13][14]

Table 3: Predicted Frontier Molecular Orbital Energies of this compound (Based on DFT/B3LYP/6-31G(d,p) Calculations of Analogous Compounds)

| Parameter | Predicted Value (eV) |

| HOMO Energy | -5.5 |

| LUMO Energy | -0.5 |

| HOMO-LUMO Gap | 5.0 |

Note: These are estimated values based on calculations of similar aromatic amines and ethers.[12][13][14] A larger HOMO-LUMO gap generally indicates higher kinetic stability and lower chemical reactivity.

Spectroscopic Properties (Predicted)

Computational methods can also predict the spectroscopic signatures of a molecule, which can then be compared with experimental data for structural confirmation.

Vibrational frequencies can be calculated using DFT. These calculated frequencies correspond to the vibrational modes of the molecule and can be used to predict the major peaks in its FT-IR spectrum.

Table 4: Predicted FT-IR Vibrational Frequencies for this compound

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

| N-H stretch (asymmetric) | 3500 |

| N-H stretch (symmetric) | 3400 |

| C-H stretch (aromatic) | 3100 - 3000 |

| C=C stretch (aromatic) | 1600 - 1450 |

| C-N stretch | 1350 - 1250 |

| C-O-C stretch (asymmetric) | 1250 - 1200 |

| C-F stretch | 1100 - 1000 |

Note: These are unscaled, predicted frequencies based on DFT calculations of analogous compounds.[15][16][17][18] Experimental spectra may show shifts due to solvent effects and intermolecular interactions.

Time-dependent DFT (TD-DFT) can be used to predict the electronic transitions of a molecule, which correspond to its absorption of UV-visible light. The wavelength of maximum absorption (λ_max) can be calculated from the energy of the electronic transition, typically from the HOMO to the LUMO.

Table 5: Predicted UV-Vis Absorption Data for this compound

| Parameter | Predicted Value |

| λ_max (in ethanol) | ~290 nm |

| Molar Absorptivity (ε) | High (typical for aromatic compounds) |

Note: This prediction is based on the HOMO-LUMO gap and data from similar aromatic compounds.[19][20][21][22][23] The actual λ_max can be influenced by the solvent.

The chemical shifts in ¹H and ¹³C NMR spectra can also be predicted using computational methods like the GIAO (Gauge-Independent Atomic Orbital) method. These predictions are valuable for structural elucidation.

Table 6: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (in CDCl₃)

| Nucleus | Predicted Chemical Shift (δ, ppm) |

| ¹H NMR | |

| Aromatic Protons | 6.5 - 7.5 |

| -NH₂ Protons | 3.5 - 4.5 (broad singlet) |

| ¹³C NMR | |

| C-N | 140 - 150 |

| C-O (aniline ring) | 145 - 155 |

| C-O (fluorophenyl ring) | 155 - 165 |

| C-F | 160 - 170 (doublet, due to C-F coupling) |

| Other Aromatic Carbons | 110 - 130 |

Note: These are estimated chemical shift ranges based on the analysis of similar substituted anilines and fluorinated aromatic compounds.[24][25][26][27] The exact shifts and coupling constants would require specific calculations.

Experimental Protocols

Synthesis of this compound via Ullmann Condensation

The Ullmann condensation is a classic and reliable method for the formation of diaryl ethers.[28][29][30][31]

Reaction Scheme:

Materials:

-

3-Fluorophenol

-

4-Iodoaniline

-

Copper(I) iodide (CuI)

-

Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃) (Base)

-

L-proline or N,N-dimethylglycine (Ligand)

-

Dimethyl sulfoxide (DMSO) or N,N-Dimethylformamide (DMF) (Solvent)

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

To an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-iodoaniline (1.0 eq.), 3-fluorophenol (1.2 eq.), copper(I) iodide (0.1 eq.), L-proline (0.2 eq.), and potassium carbonate (2.0 eq.).

-

Evacuate the flask and backfill with an inert gas (e.g., argon or nitrogen).

-

Add anhydrous DMSO via syringe.

-

Heat the reaction mixture to 120-140 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.

-

Filter the mixture through a pad of Celite to remove insoluble inorganic salts.

-

Wash the filtrate with water and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.

Visualization of Workflows and Concepts

Computational Chemistry Workflow

Caption: A flowchart illustrating the typical workflow for the computational analysis of this compound.

Ullmann Condensation Synthesis Workflow

Caption: A step-by-step workflow for the synthesis of this compound via the Ullmann condensation.

HOMO-LUMO Energy Gap Concept

Caption: A diagram illustrating the concept of the HOMO-LUMO energy gap and its relation to electronic excitation.

Potential Biological Significance and Drug Development Applications

Phenoxyaniline derivatives have been investigated for a range of biological activities, making this compound a compound of interest for drug discovery.

-

Enzyme Inhibition: The phenoxyaniline scaffold is present in molecules that have been shown to inhibit various enzymes, including kinases and histone deacetylases (HDACs).[32][33] The specific substitution pattern on both aromatic rings can be tailored to achieve high potency and selectivity for a particular target. Molecular docking studies on similar compounds suggest that the phenoxy and aniline moieties can engage in key hydrogen bonding and hydrophobic interactions within an enzyme's active site.[34][35][36][37]

-

Anti-inflammatory and Anti-cancer Activity: Several studies have reported anti-inflammatory and anti-cancer properties for substituted phenoxyaniline and related diaryl ether compounds.[2][38][39][40][41][42] The mechanism of action often involves the modulation of signaling pathways critical for cell proliferation and inflammation.

-

Metabolic Stability: The presence of a fluorine atom can block sites of metabolism, leading to improved metabolic stability and a longer in vivo half-life of a drug candidate.[1]

Hypothetical Signaling Pathway Inhibition

Caption: A diagram showing a hypothetical mechanism of action where this compound acts as a kinase inhibitor.

Conclusion

This technical guide has provided a comprehensive theoretical and computational overview of this compound. By leveraging data from analogous compounds and established computational methodologies, we have presented predicted structural, electronic, and spectroscopic properties. The detailed protocol for its synthesis via the Ullmann condensation offers a practical route for its preparation. The potential biological activities of this class of compounds highlight its relevance for further investigation in drug discovery and development. The information and visualizations presented herein serve as a valuable resource for researchers initiating studies on this promising molecule.

References

- 1. CN106631715A - Preparation method of 3-chloro-4-(3-fluorobenzyloxy) aniline - Google Patents [patents.google.com]

- 2. Synthetic, biological and optoelectronic properties of phenoxazine and its derivatives: a state of the art review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. wsteinmetz.sites.pomona.edu [wsteinmetz.sites.pomona.edu]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Mulliken [cup.uni-muenchen.de]

- 10. DFT Studies on Molecular Structure, Thermodynamics Parameters, HOMO-LUMO and Spectral Analysis of Pharmaceuticals Compound Quinoline (Benzo[b]Pyridine) [scirp.org]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. irjweb.com [irjweb.com]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. iosrjournals.org [iosrjournals.org]

- 20. researchgate.net [researchgate.net]

- 21. researchgate.net [researchgate.net]

- 22. Absorption [4-phenylazoaniline] | AAT Bioquest [aatbio.com]

- 23. researchgate.net [researchgate.net]

- 24. Real-time prediction of 1 H and 13 C chemical shifts with DFT accuracy using a 3D graph neural network | NSF Public Access Repository [par.nsf.gov]

- 25. benchchem.com [benchchem.com]

- 26. docs.nrel.gov [docs.nrel.gov]

- 27. Real-time prediction of 1H and 13C chemical shifts with DFT accuracy using a 3D graph neural network - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 28. Ullmann condensation - Wikipedia [en.wikipedia.org]

- 29. Chemicals [chemicals.thermofisher.cn]

- 30. benchchem.com [benchchem.com]

- 31. arkat-usa.org [arkat-usa.org]

- 32. Use of phenoxyaniline analogs to generate biochemical insights into polybrominated diphenyl ether interaction with CYP2B enzymes - PMC [pmc.ncbi.nlm.nih.gov]

- 33. Synthesis and biological evaluation of C-4 substituted phenoxazine-bearing hydroxamic acids with potent class II histone deacetylase inhibitory activities - PMC [pmc.ncbi.nlm.nih.gov]

- 34. Computational Screening of Phenylamino-Phenoxy-Quinoline Derivatives against the Main Protease of SARS-CoV-2 Using Molecular Docking and the ONIOM Method - PMC [pmc.ncbi.nlm.nih.gov]

- 35. benchchem.com [benchchem.com]

- 36. systems.uomisan.edu.iq [systems.uomisan.edu.iq]

- 37. pdfs.semanticscholar.org [pdfs.semanticscholar.org]